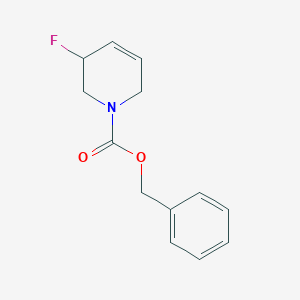

Benzyl 3-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate

Übersicht

Beschreibung

Benzyl 3-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate is a chemical compound with the molecular formula C13H14FNO2 and a molecular weight of 235.25 g/mol . It is a derivative of tetrahydropyridine, a heterocycle with the formula C5H9N .

Molecular Structure Analysis

The molecular structure of Benzyl 3-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate can be analyzed using various spectro-analytical techniques such as 1H and 13C NMR and Fourier-transform infrared spectroscopy . Further confirmation of the structure can be established on the basis of single-crystal X-ray diffraction analysis .Wissenschaftliche Forschungsanwendungen

Fluorescence Probes for Biological Systems

The design of functional fluorescence probes based on fluorescein derivatives is a significant application area. These probes are vital for detecting specific biomolecules within biological systems. For instance, the synthesis of various fluorescein derivatives has been explored to understand the relationship between their fluorescence properties and the molecular orbital levels of their benzoic acid moieties. This approach led to the development of highly sensitive probes for detecting singlet oxygen in biological systems, highlighting the utility of fluorescein derivatives in creating maximum fluorescence probes for biological applications (Tanaka et al., 2001).

Synthetic Methodologies and Chemical Transformations

Photocarboxylation of benzylic C–H bonds with CO2 represents a novel synthetic pathway under metal-free conditions, showcasing an innovative approach to the carboxylation of sp3-hybridized C–H bonds. This methodology has enabled the synthesis of various compounds, including drugs, through a visible-light-mediated process that does not require sacrificial electron donors or acceptors (Meng et al., 2019).

Development of Novel Compounds

Research has also focused on the synthesis of tetrahydropyridine derivatives, with potential calcium-channel antagonist activity, indicating the therapeutic potential of these compounds. The structural analysis of these derivatives provides insights into their conformation and interactions, which could be crucial for their biological activity (Linden et al., 2011).

Another significant application is the synthesis of densely functionalized novel benzo[d]imidazolyl tetrahydropyridine carboxylates, which have been evaluated for their anti-inflammatory, antioxidant, antibacterial, and antifungal activities. This highlights the potential pharmaceutical applications of benzyl 3-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate derivatives (ANISETTI & Reddy, 2017).

Wirkmechanismus

Target of Action

Tetrahydropyridines (thps), a class of compounds to which this molecule belongs, have been found to interact with a variety of biological targets .

Mode of Action

Thps are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, or modulating ion channels .

Biochemical Pathways

Thps have been associated with a range of biological activities, suggesting that they may impact multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Thps have been found to possess biologically active properties, suggesting that they may induce a range of molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets .

Eigenschaften

IUPAC Name |

benzyl 3-fluoro-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-7,12H,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERNXLLMQDGBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CN1C(=O)OCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate](/img/structure/B1529516.png)

![N-[2-(2,6-Dimethylphenoxy)ethyl]-4-(hexyloxy)aniline](/img/structure/B1529522.png)

![(3AR,7AR)-Rel-5-boc-hexahydro-1-oxo-furo[3,4-C]pyridine](/img/structure/B1529529.png)

![(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol](/img/structure/B1529531.png)